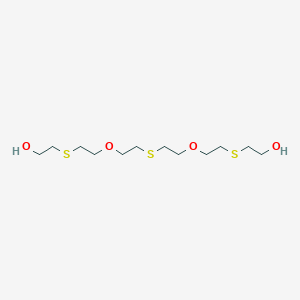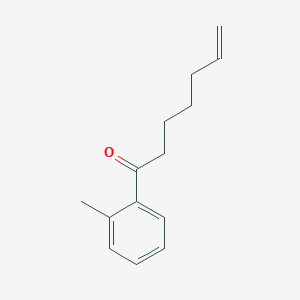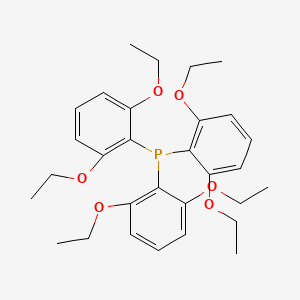![molecular formula C11H11Cl2N3OS B14413598 5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine CAS No. 87527-56-8](/img/structure/B14413598.png)
5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dichlorophenol with 3-chloropropylamine to form an intermediate, which is then cyclized with thiocarbohydrazide under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenoxy groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-[3-(2,4-Dichlorophenoxy)propyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
Compared to similar compounds, 5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine exhibits unique properties due to the presence of the thiadiazole ring, which imparts distinct chemical reactivity and biological activity. Its specific substitution pattern also contributes to its unique interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
87527-56-8 |
|---|---|
Fórmula molecular |
C11H11Cl2N3OS |
Peso molecular |
304.2 g/mol |
Nombre IUPAC |
5-[3-(3,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H11Cl2N3OS/c12-8-4-3-7(6-9(8)13)17-5-1-2-10-15-16-11(14)18-10/h3-4,6H,1-2,5H2,(H2,14,16) |
Clave InChI |
YJRWODALWUCIHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCCC2=NN=C(S2)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


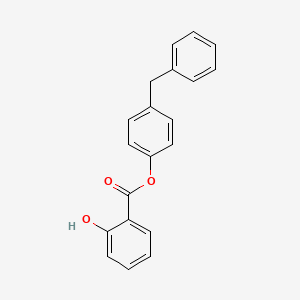
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
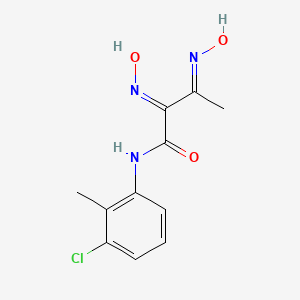
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
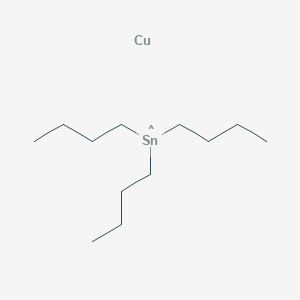
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
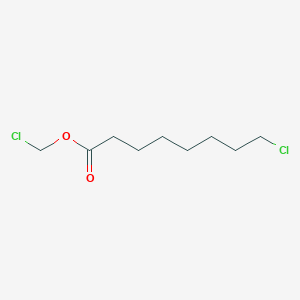
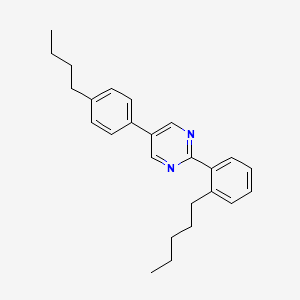
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
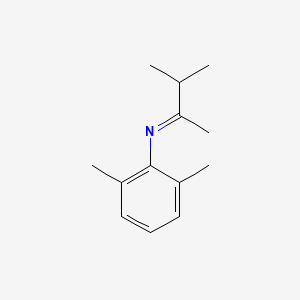
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
